molecular formula C10H13N3O3 B2537960 methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 1989672-48-1

methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2537960
CAS No.: 1989672-48-1
M. Wt: 223.232
InChI Key: OVWQMOJSABVIIC-UHFFFAOYSA-N
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Description

Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a pyrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(3-9(13)14)10(15)16-2/h4,6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWQMOJSABVIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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